molecular formula C27H31ClO17 B13390442 2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride

2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride

Cat. No.: B13390442
M. Wt: 663.0 g/mol
InChI Key: HKHQPWJHAKAMGC-UHFFFAOYSA-N
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Description

Delphinidin is a naturally occurring anthocyanidin, a type of plant pigment responsible for the blue and purple hues in many flowers and fruits. It is found in various plants, including berries, eggplants, and grapes. Delphinidin is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin can be synthesized through several methods, including the use of coumaroyl-CoA and malonyl-CoA as starting materials. The key enzyme involved in its biosynthesis is 3’,5’-hydroxylase . The synthetic route typically involves the formation of the flavylium ion, followed by glycosylation to produce various glycosidic forms of delphinidin .

Industrial Production Methods: Industrial production of delphinidin often involves extraction from natural sources, such as berries and flowers. The extraction process includes solvent extraction, purification, and crystallization to obtain pure delphinidin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Delphinidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is pH-sensitive and can change color based on the pH of the solution, making it a natural pH indicator .

Common Reagents and Conditions: Common reagents used in the reactions involving delphinidin include acids, bases, and oxidizing agents. For example, in acidic conditions, delphinidin appears red, while in basic conditions, it turns blue .

Major Products Formed: The major products formed from the reactions of delphinidin include its glycosidic forms, such as delphinidin-3-glucoside and delphinidin-3-rutinoside. These glycosides are responsible for the various colors observed in different plants .

Scientific Research Applications

Delphinidin has a wide range of scientific research applications due to its antioxidant properties and potential health benefits. It is studied for its role in protecting human cells from oxidative stress and its potential anti-cancer properties. Delphinidin is also used in the development of nutraceuticals and functional foods aimed at improving human health .

In biology, delphinidin is researched for its effects on gut microbiota and its potential to improve gut health. In medicine, it is studied for its anti-inflammatory and anti-cancer properties, particularly its ability to induce apoptosis in cancer cells through oxidative stress .

Mechanism of Action

Delphinidin exerts its effects through various molecular targets and pathways. It induces oxidative stress-mediated apoptosis by generating reactive oxygen species (ROS) and promoting lipid peroxidation. Delphinidin also interferes with protein targets in the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Delphinidin is one of the six major anthocyanidins, which also include cyanidin, malvidin, pelargonidin, peonidin, and petunidin. These compounds share a similar structure but differ in the substitution patterns on the flavylium ion. Delphinidin is unique due to its three hydroxyl groups on the B-ring, which contribute to its distinct blue and purple hues .

List of Similar Compounds:
  • Cyanidin
  • Malvidin
  • Pelargonidin
  • Peonidin
  • Petunidin

Delphinidin stands out among these compounds for its potent antioxidant properties and its ability to act as a natural pH indicator .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17.ClH/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27;/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHQPWJHAKAMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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